molecular formula C10H4Cl2FNO B6215967 2-chloro-7-fluoroquinoline-4-carbonyl chloride CAS No. 2731007-96-6

2-chloro-7-fluoroquinoline-4-carbonyl chloride

Cat. No.: B6215967
CAS No.: 2731007-96-6
M. Wt: 244
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-7-fluoroquinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C10H4Cl2FNO and a molecular weight of 244.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-fluoroquinoline-4-carbonyl chloride typically involves the chlorination and fluorination of quinoline derivatives. One common method is the reaction of 2-chloro-7-fluoroquinoline with thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive chlorinating agents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the quinoline ring can be modified under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Substituted Quinoline Derivatives: Depending on the nucleophile used in substitution reactions.

    Coupled Products: From Suzuki-Miyaura reactions, leading to complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-7-fluoroquinoline-4-carbonyl chloride largely depends on its application. In biological systems, fluorinated quinolines can inhibit various enzymes and interfere with DNA synthesis . The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: The combination of both chlorine and fluorine atoms in the quinoline ring, along with the carbonyl chloride group, makes 2-chloro-7-fluoroquinoline-4-carbonyl chloride unique. This unique structure imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

2731007-96-6

Molecular Formula

C10H4Cl2FNO

Molecular Weight

244

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.